molecular formula C12H18N2O2S B3152013 1-[4-(Ethylsulfonyl)phenyl]piperazine CAS No. 725700-04-9

1-[4-(Ethylsulfonyl)phenyl]piperazine

Cat. No.: B3152013
CAS No.: 725700-04-9
M. Wt: 254.35 g/mol
InChI Key: LZCQUSUWAGLAEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Ethylsulfonyl)phenyl]piperazine is a useful research compound. Its molecular formula is C12H18N2O2S and its molecular weight is 254.35 g/mol. The purity is usually 95%.
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Scientific Research Applications

Piperazine Derivatives for Therapeutic Use

Piperazine and its derivatives, including 1-[4-(Ethylsulfonyl)phenyl]piperazine, have been explored for various therapeutic uses. The modifications in the substitution pattern on the piperazine nucleus significantly impact the medicinal potential of the resultant molecules. These compounds have found applications in CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles. The flexibility of piperazine as a building block in drug discovery has led to its incorporation into drugs with a broad spectrum of pharmacological activities, highlighting its potential in rational drug design for various diseases (Rathi et al., 2016).

Anti-Mycobacterial Activity

Piperazine rings, as part of the structural framework, have shown significant potential in combating Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structure-activity relationship (SAR) studies of piperazine-based anti-TB molecules provide insights into designing safer, selective, and cost-effective anti-mycobacterial agents, underlining the importance of piperazine in addressing global health challenges like tuberculosis (Girase et al., 2020).

Metabolic Cytoprotection

Trimetazidine, a piperazine derivative, has been investigated for its anti-ischemic effects without major impacts on hemodynamics or myocardial oxygen consumption. The research into its metabolic cytoprotective action reveals multiple mechanisms contributing to its efficacy as an antianginal drug. These mechanisms include favorable influences on myocardial energetic metabolism and reduced utilization of fatty acids in favor of carbohydrates (Cargnoni et al., 1999).

Environmental Applications

Piperazine-based nanofiltration membranes have emerged as a significant area of application, demonstrating dramatic improvements in membrane separation performance for water purification, wastewater treatment, and water reuse. These membranes, characterized by a crumpled polyamide layer, offer enhanced water permeance, selectivity, and antifouling performance, highlighting the utility of piperazine derivatives in addressing environmental challenges (Shao et al., 2022).

Properties

IUPAC Name

1-(4-ethylsulfonylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-2-17(15,16)12-5-3-11(4-6-12)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCQUSUWAGLAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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